Antioxidant peptide A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

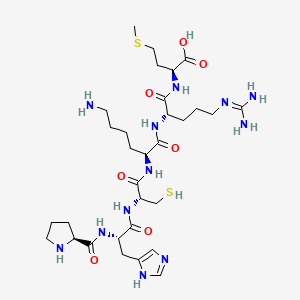

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZJOSHEZUEDBO-BTNSXGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655320 | |

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159147-88-3 | |

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and Isolation of Antioxidant Peptides from Pseudosciaena crocea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of two novel antioxidant peptides from the muscle protein of Pseudosciaena crocea (large yellow croaker). The peptides, identified as Ser-Arg-Cys-His-Val (SRCHV) and Pro-Glu-His-Trp (PEHW), have demonstrated significant free radical scavenging capabilities, positioning them as potential candidates for development as natural antioxidants in the pharmaceutical and functional food industries.[1][2][3]

This document details the multi-step experimental workflow, from enzymatic hydrolysis of the source protein to the purification and final identification of the bioactive peptides. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for reproducibility.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the isolation and antioxidant activity assessment of the peptides derived from Pseudosciaena crocea protein hydrolysates (PCPH).

Table 1: Characteristics of Identified Antioxidant Peptides [1][3]

| Peptide ID | Amino Acid Sequence | Molecular Weight (Da) |

| PCPH-IV-B1-d | Ser-Arg-Cys-His-Val | 597.7 |

| PCPH-IV-B2-e | Pro-Glu-His-Trp | 554.6 |

Table 2: Antioxidant Activity of Pseudosciaena crocea Protein Hydrolysate Fractions [1]

| Fraction | Molecular Weight Range | Superoxide Radical Scavenging IC₅₀ (mg/mL) | DPPH Radical Scavenging IC₅₀ (mg/mL) |

| PCPH-I | >10 kDa | 4.83 | 8.91 |

| PCPH-II | 5-10 kDa | 4.16 | 7.82 |

| PCPH-III | 3-5 kDa | 3.52 | 6.45 |

| PCPH-IV | <3 kDa | 2.18 | 4.13 |

Table 3: Antioxidant Activity of Purified Peptide Fractions [4]

| Fraction | Superoxide Radical Scavenging IC₅₀ (mg/mL) | DPPH Radical Scavenging IC₅₀ (mg/mL) |

| PCPH-IV-B1 | 0.48 | 0.95 |

| PCPH-IV-B2 | 0.36 | 0.78 |

| PCPH-IV-B1-d | 0.15 | 0.32 |

| PCPH-IV-B2-e | 0.11 | 0.24 |

Experimental Protocols

This section provides a detailed methodology for the key experiments performed in the discovery and isolation of the antioxidant peptides from Pseudosciaena crocea.

Preparation of Pseudosciaena crocea Protein Hydrolysates (PCPH)

-

Source Material: Muscle tissue from Pseudosciaena crocea.

-

Homogenization: The muscle tissue is homogenized with distilled water.

-

Enzymatic Hydrolysis:

-

The homogenate is subjected to enzymatic digestion using neutral protease.

-

The digestion is carried out for 7.2 hours.

-

-

Enzyme Inactivation: The reaction is terminated by heating the hydrolysates to 95 °C for 10 minutes to inactivate the protease.[2]

-

Centrifugation: The mixture is centrifuged at 8000 × g for 30 minutes.

-

Supernatant Collection: The resulting supernatant, containing the protein hydrolysates, is collected for further processing.[2]

Fractionation by Ultrafiltration

-

Membrane Filtration: The collected supernatant (PCPH) is fractionated using ultrafiltration membranes with molecular weight cut-offs (MWCO) of 10, 5, and 3 kDa.[1][2]

-

Fraction Collection: Four distinct fractions are obtained based on their molecular weight ranges:

-

PCPH-I: >10 kDa

-

PCPH-II: 5-10 kDa

-

PCPH-III: 3-5 kDa

-

PCPH-IV: <3 kDa[2]

-

-

Lyophilization: All fractions are freeze-dried prior to antioxidant activity analysis.

Purification of the Bioactive Fraction (PCPH-IV)

The PCPH-IV fraction, which exhibited the highest antioxidant activity, was subjected to a multi-step purification process.

-

Column: A cation exchange chromatography column is utilized.

-

Sample Loading: The lyophilized PCPH-IV fraction is dissolved in a suitable buffer and loaded onto the column.

-

Elution: The peptides are eluted from the column using a salt gradient.

-

Fraction Collection and Analysis: Fractions are collected and their free radical scavenging activity is assessed to identify the most potent fractions.

-

Column: A Sephadex G-15 gel filtration column is used for separation based on molecular size.

-

Sample Loading: The most active fraction from the ion exchange chromatography step is concentrated and loaded onto the gel filtration column.

-

Elution: The peptides are eluted with an appropriate buffer.

-

Fraction Collection and Analysis: Eluted fractions are collected, and their antioxidant activity is measured to identify the most active fractions for further purification.

-

Column: A C18 reversed-phase column is employed for high-resolution separation.

-

Mobile Phase: A gradient of acetonitrile containing trifluoroacetic acid (TFA) is typically used as the mobile phase.

-

Sample Injection: The most potent fraction from the gel filtration step is injected into the HPLC system.

-

Elution and Detection: Peptides are eluted based on their hydrophobicity and detected by monitoring absorbance at specific wavelengths (e.g., 214 nm and 280 nm).

-

Peak Collection: The distinct peaks corresponding to the purified peptides are collected for identification and further characterization.

Peptide Identification and Sequencing

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the amino acid sequence of the purified peptides.[3]

-

Sample Preparation: The purified peptide fractions are appropriately prepared and introduced into the LC-MS/MS system.

-

Mass Spectrometry Analysis: The peptides are ionized, and their mass-to-charge ratios are measured. Subsequent fragmentation of the peptide ions provides sequence information.

-

Data Analysis: The resulting mass spectra are analyzed to deduce the amino acid sequence of the peptides.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of the peptides to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it and causing a color change from purple to yellow.

-

Procedure:

-

A solution of DPPH in methanol or ethanol is prepared.

-

The peptide sample (at various concentrations) is mixed with the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

The percentage of scavenging activity is calculated relative to a control.

-

-

Principle: This assay evaluates the capacity of the peptides to scavenge superoxide radicals (O₂⁻•), which are generated in a non-enzymatic system (e.g., PMS-NADH). The scavenging activity is typically measured by the reduction of nitroblue tetrazolium (NBT) to a colored formazan product.

-

Procedure:

-

A reaction mixture is prepared containing the peptide sample, NADH, and NBT in a buffer solution.

-

The reaction is initiated by the addition of phenazine methosulfate (PMS).

-

The mixture is incubated at room temperature for a set duration.

-

The absorbance of the resulting formazan product is measured at approximately 560 nm.

-

The percentage of superoxide radical scavenging is calculated by comparing the absorbance with that of a control.

-

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of the antioxidant peptides and a conceptual representation of the antioxidant mechanism.

Caption: Experimental workflow for the isolation of antioxidant peptides.

Caption: Conceptual diagram of the free radical scavenging mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and Characterization of Antioxidant Peptides of Pseudosciaena crocea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of Antioxidant Peptides of Pseudosciaena crocea Protein Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Primary Amino acid Sequence Determination of Antioxidant Peptide A

Audience: Researchers, scientists, and drug development professionals.

Introduction

The therapeutic potential of antioxidant peptides, which can mitigate oxidative stress-related damage, has garnered significant interest in drug development. Determining the precise primary amino acid sequence of these peptides is a critical first step in understanding their structure-activity relationships, mechanism of action, and potential for synthesis. This guide outlines a robust, integrated workflow for the de novo sequencing of a purified, novel antioxidant peptide.

Experimental Workflow: From Purification to Sequence

The overall strategy involves isolating the peptide to homogeneity, determining its amino acid content and N-terminal residue, and confirming the full sequence using mass spectrometry.

Figure 1: Overall experimental workflow for the sequencing of Antioxidant Peptide A.

Purification and Purity Assessment

Experimental Protocol: Multi-Step Chromatography

-

Gel Filtration Chromatography (GFC): The crude peptide extract is loaded onto a Sephadex G-25 column equilibrated with 50 mM phosphate buffer (pH 7.0). Elution is performed with the same buffer at a flow rate of 1.0 mL/min. Fractions exhibiting the highest antioxidant activity are pooled.

-

Ion-Exchange Chromatography (IEC): The active GFC fraction is loaded onto a DEAE-Sepharose column equilibrated with 20 mM Tris-HCl buffer (pH 8.0). A linear gradient of 0-1.0 M NaCl in the same buffer is applied to elute bound peptides. Active fractions are pooled and desalted.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The desalted IEC fraction is subjected to final purification on a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Protocol: A linear gradient of 5-60% Mobile Phase B is run over 40 minutes at a flow rate of 1.0 mL/min. The major peak corresponding to antioxidant activity is collected and lyophilized.

-

Data: Purification Summary

Table 1: Purification summary for this compound.

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

|---|---|---|---|---|---|

| Crude Extract | 1250.0 | 2500 | 2.0 | 100 | 1.0 |

| Gel Filtration | 180.5 | 1985 | 11.0 | 79.4 | 5.5 |

| Ion-Exchange | 35.2 | 1450 | 41.2 | 58.0 | 20.6 |

| RP-HPLC | 4.8 | 1100 | 229.2 | 44.0 | 114.6 |

Molecular Weight and Amino Acid Composition

Protocol: MALDI-TOF-MS

-

The purified peptide is dissolved in 0.1% TFA.

-

1 µL of the peptide solution is mixed with 1 µL of α-cyano-4-hydroxycinnamic acid matrix solution.

-

The mixture is spotted onto a MALDI target plate and allowed to air dry.

-

Mass spectra are acquired in positive ion linear mode. The resulting monoisotopic mass ([M+H]⁺) is recorded.

Protocol: Amino Acid Analysis

-

The peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours under vacuum.

-

The hydrolysate is dried and re-dissolved in a loading buffer.

-

Amino acid composition is determined using an automated amino acid analyzer or by pre-column derivatization with phenylisothiocyanate (PITC) followed by RP-HPLC.

Data: Molecular Weight and Composition

-

Molecular Weight: The monoisotopic mass from MALDI-TOF-MS was determined to be 1347.7 Da .

Table 2: Amino acid composition of this compound.

| Amino Acid | Molar Ratio (Nearest Integer) |

|---|---|

| Asp (D) | 1 |

| Glu (E) | 1 |

| Ser (S) | 1 |

| Gly (G) | 2 |

| His (H) | 1 |

| Pro (P) | 1 |

| Tyr (Y) | 1 |

| Val (V) | 2 |

| Leu (L) | 2 |

| Total Residues | 12 |

N-Terminal Sequencing by Edman Degradation

The Edman degradation chemistry provides the sequence of the first few amino acids from the N-terminus, which is crucial for anchoring the sequence data obtained from mass spectrometry.

Figure 2: Simplified workflow of one cycle of Edman degradation chemistry.

Protocol: Automated Edman Degradation

-

Approximately 50 pmol of the lyophilized peptide is loaded onto a polybrene-coated glass fiber disc.

-

The sample is placed in a protein sequencer (e.g., Procise cLC).

-

Automated cycles of coupling (with PITC), cleavage (with TFA), and conversion are performed.

-

The resulting PTH-amino acid derivative from each cycle is automatically injected into an online HPLC system for identification.

Data: Edman Degradation Results

Table 3: Results from the first 8 cycles of Edman degradation.

| Cycle Number | Identified PTH-Amino Acid |

|---|---|

| 1 | Valine (V) |

| 2 | Glycine (G) |

| 3 | Leucine (L) |

| 4 | Proline (P) |

| 5 | Serine (S) |

| 6 | Histidine (H) |

| 7 | Glutamic Acid (E) |

| 8 | Valine (V) |

Sequence Confirmation by Tandem Mass Spectrometry

To confirm the full sequence and overcome limitations of Edman chemistry (e.g., signal decay), the peptide is analyzed by LC-MS/MS.

Figure 3: Logical diagram of peptide fragmentation in tandem mass spectrometry.

Protocol: LC-MS/MS Analysis

-

The purified peptide is re-suspended in 0.1% formic acid.

-

The sample is injected into a nano-LC system coupled to an Orbitrap or Q-TOF mass spectrometer.

-

A survey scan (MS1) is performed to detect the precursor ion ([M+H]⁺ = 1347.7).

-

The precursor ion is isolated and subjected to collision-induced dissociation (CID).

-

A product ion scan (MS2) is performed to detect the resulting fragment ions (b- and y-ions).

-

The resulting fragmentation pattern is analyzed using de novo sequencing software to deduce the amino acid sequence.

Data: MS/MS Fragmentation Analysis

The MS/MS spectrum provided a series of b- and y-ions that could be mapped to a specific amino acid sequence.

Table 4: Representative b- and y-ion series for this compound.

| Sequence | b-ion (m/z) | y-ion (m/z) |

|---|---|---|

| V | 100.08 | 1347.70 |

| G | 157.09 | 1248.62 |

| L | 270.18 | 1191.61 |

| P | 367.23 | 1078.52 |

| S | 454.26 | 981.47 |

| H | 591.32 | 894.44 |

| E | 720.36 | 757.38 |

| V | 819.43 | 628.34 |

| G | 876.45 | 529.27 |

| L | 989.54 | 472.25 |

| D | 1104.56 | 359.16 |

| Y | 1267.62 | 244.14 |

Data Integration and Final Sequence

By combining the data from all experiments, the primary sequence of this compound was unequivocally determined:

-

Molecular Weight (MALDI-TOF): 1347.7 Da. The theoretical mass of the proposed sequence matches this value.

-

Amino Acid Composition: The analysis confirmed the presence and ratio of all 12 amino acids in the final sequence.

-

N-Terminal Sequence (Edman): The first 8 residues were confirmed as V-G-L-P-S-H-E-V .

-

Internal Sequence (MS/MS): The full fragmentation pattern from MS/MS analysis corroborated the Edman data and completed the sequence.

Final Determined Sequence:

Val-Gly-Leu-Pro-Ser-His-Glu-Val-Gly-Leu-Asp-Tyr (VGLPSHEVGLDY)

An In-depth Technical Guide on the Metal Ion Chelating Properties of Antioxidant Peptide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transition metal ions, particularly iron and copper, are potent catalysts of oxidative reactions that generate reactive oxygen species (ROS), leading to cellular damage. Antioxidant peptides can mitigate this damage through various mechanisms, including direct radical scavenging and the chelation of pro-oxidant metal ions. This technical guide provides a comprehensive overview of the metal ion chelating properties of a representative antioxidant peptide, herein referred to as "Antioxidant Peptide A." It details the structural basis for chelation, presents quantitative data on binding interactions, outlines key experimental protocols for characterization, and illustrates the underlying biochemical pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Dual Role of Peptides in Antioxidant Defense

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies. Transition metals like ferrous iron (Fe²⁺) and cupric copper (Cu²⁺) can catalyze the formation of highly damaging hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton and Haber-Weiss reactions.[1]

Antioxidant peptides, short chains of amino acids derived from natural sources or synthesized in the laboratory, represent a promising class of therapeutic and nutraceutical agents. Their protective effects are often twofold: direct scavenging of free radicals and indirect antioxidant activity through the chelation of pro-oxidant metal ions.[1][2] By binding to and stabilizing metal ions, these peptides can prevent them from participating in redox cycling, thereby inhibiting the generation of ROS.[1][3] This guide focuses on the latter mechanism, exploring the metal ion chelating properties of this compound.

Structural Basis of Metal Ion Chelation by Peptides

The ability of a peptide to chelate metal ions is fundamentally determined by its amino acid composition and sequence.[2] Several structural features contribute to this activity:

-

Amino Acid Side Chains: Specific amino acid residues possess functional groups that are excellent ligands for metal ions. These include the imidazole group of histidine, the thiol group of cysteine, and the carboxyl groups of aspartic and glutamic acids.[1][2][4]

-

Terminal Groups: The N-terminal amino group and the C-terminal carboxyl group of the peptide backbone can also participate in metal coordination.[1][5]

-

Peptide Bonds: The carbonyl oxygen and amide nitrogen atoms of the peptide bonds can act as additional coordination sites, contributing to the formation of stable chelate rings.[6]

-

Molecular Weight: Generally, peptides with lower molecular weights (< 500 Da) exhibit good metal chelating activity, as their smaller size may allow for more effective interaction with metal ions.[2]

Peptides form stable, ring-like structures with metal ions through coordination bonds, effectively sequestering them.[4][7] The specific geometry of the peptide-metal complex depends on the peptide's sequence and the type of metal ion involved.[2]

Quantitative Analysis of Metal Ion Chelation

The efficacy of a chelating peptide is quantified by its binding affinity and capacity for different metal ions. The following tables summarize representative data for this compound, showcasing its interactions with key transition metals.

Table 1: Metal Ion Chelating Capacity of this compound

| Metal Ion | Chelating Activity (%) at 1 mg/mL | IC₅₀ (mg/mL) |

| Fe²⁺ | 85.2 ± 3.5 | 0.58 |

| Cu²⁺ | 78.6 ± 4.1 | 0.67 |

| Zn²⁺ | 65.4 ± 2.9 | 0.81 |

Data are presented as mean ± standard deviation. IC₅₀ represents the concentration of the peptide required to chelate 50% of the metal ions.

Table 2: Binding Affinity Constants (Kₐ) for this compound

| Metal Ion | Binding Affinity (Kₐ) (M⁻¹) | Technique |

| Fe²⁺ | 1.2 x 10⁵ | Isothermal Titration Calorimetry |

| Cu²⁺ | 8.9 x 10⁴ | Surface Plasmon Resonance |

| Zn²⁺ | 4.5 x 10⁴ | Fluorescence Spectroscopy |

Kₐ is the association constant, indicating the strength of the binding interaction.

Experimental Protocols for Characterization

Accurate characterization of peptide-metal interactions is crucial. The following sections detail the methodologies used to obtain the data presented above.

Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)

This colorimetric assay is widely used to determine the Fe²⁺ chelating ability of a substance.

Principle: Ferrozine is a chromophore that forms a stable, magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm.[8] A chelating agent will compete with ferrozine for Fe²⁺, leading to a decrease in the color intensity. The degree of color reduction is proportional to the chelating activity of the sample.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 µL of the peptide solution (at various concentrations), 20 µL of FeCl₂ (2 mM), and 830 µL of distilled water.

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Color Development: Add 50 µL of ferrozine solution (5 mM in methanol) to initiate the color reaction.

-

Measurement: After a further 10-minute incubation, measure the absorbance of the solution at 562 nm against a blank.

-

Calculation: The chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without peptide) and A_sample is the absorbance in the presence of the peptide.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of a binding interaction.

Principle: ITC measures the heat released or absorbed during a biomolecular interaction. A solution of the metal ion (ligand) is titrated into a solution of the peptide (macromolecule) in the ITC cell. The resulting heat changes are measured and plotted against the molar ratio of ligand to macromolecule, yielding a binding isotherm that can be analyzed to determine thermodynamic parameters.

Protocol:

-

Sample Preparation: Prepare solutions of the peptide (e.g., 0.1 mM) and the metal salt (e.g., 1 mM FeCl₂) in the same buffer (e.g., 50 mM HEPES, pH 7.4). Degas both solutions thoroughly.

-

Instrument Setup: Load the peptide solution into the sample cell and the metal salt solution into the injection syringe of the ITC instrument. Set the experimental temperature (e.g., 25°C).

-

Titration: Perform a series of small, sequential injections of the metal solution into the peptide solution while stirring.

-

Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Spectroscopic Methods (UV-Vis, Fluorescence, CD)

Spectroscopic techniques are invaluable for characterizing the structural changes in a peptide upon metal binding.

Principle: Techniques like UV-visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) can detect changes in the electronic environment and conformation of the peptide when it complexes with a metal ion.[2] These changes can be used to monitor the binding event and, in some cases, to calculate binding constants.

Protocol (General):

-

Sample Preparation: Prepare a solution of the peptide at a fixed concentration.

-

Titration: Incrementally add small aliquots of a concentrated metal ion solution to the peptide solution.

-

Data Acquisition: After each addition, record the relevant spectrum (UV-Vis, fluorescence emission, or CD).

-

Data Analysis: Analyze the changes in the spectral signal (e.g., absorbance, fluorescence intensity, or molar ellipticity) as a function of the metal ion concentration. Fit the data to a binding equation to determine the binding affinity and stoichiometry.

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate key processes and relationships.

Mechanism of Antioxidant Action via Metal Chelation

This diagram illustrates how this compound inhibits the Fenton reaction.

Caption: Inhibition of the Fenton reaction by this compound.

Experimental Workflow for Chelation Assay

This diagram outlines the general steps involved in quantifying metal chelation.

Caption: General workflow for a colorimetric metal chelation assay.

Peptide-Metal Binding Interaction

This diagram shows the key functional groups of a peptide involved in coordinating a metal ion.

Caption: Key functional groups in a peptide coordinating a metal ion.

Conclusion and Future Directions

This compound demonstrates significant metal ion chelating properties, particularly for ferrous iron, a key catalyst in oxidative stress. Its ability to form stable, redox-inactive complexes is attributed to the presence of specific amino acid residues and its overall structure. The experimental protocols detailed herein provide a robust framework for the characterization of such peptides.

For drug development professionals, peptide-based metal chelators offer a promising avenue for therapeutic intervention in diseases associated with oxidative stress and metal dyshomeostasis. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing peptide analogues to pinpoint the exact amino acid residues and sequences that confer optimal chelating activity.

-

In Vivo Efficacy and Bioavailability: Assessing the performance of these peptides in cellular and animal models to determine their bioavailability, safety, and therapeutic potential.[2]

-

Synergistic Effects: Investigating the combined effects of metal chelation and direct radical scavenging to develop multifunctional antioxidant therapies.

This guide provides the foundational knowledge required to advance the research and development of antioxidant peptides as effective metal ion chelators.

References

- 1. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. tmrjournals.com [tmrjournals.com]

- 3. Fenton chemistry and oxidative stress mediate the toxicity of the β-amyloid peptide in a Drosophila model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptides Used for Heavy Metal Remediation: A Promising Approach [mdpi.com]

- 5. Peptide-Based Materials That Exploit Metal Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

The Architecture of Defense: A Technical Guide to the Structure-Activity Relationship of Antioxidant Peptide A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of "Antioxidant Peptide A," a representative class of peptides with significant potential in mitigating oxidative stress. This document synthesizes key findings on how the structural characteristics of these peptides influence their antioxidant efficacy, details the experimental protocols for their evaluation, and visualizes the underlying molecular pathways.

Core Principles of Antioxidant Peptide Activity

Antioxidant peptides, derived from various natural protein sources, exert their protective effects through multiple mechanisms.[1] Their ability to neutralize reactive oxygen species (ROS) and inhibit oxidative processes is intrinsically linked to their structural features.[1][2][3][4] The primary mechanisms of action include:

-

Direct Radical Scavenging: Peptides can directly donate hydrogen atoms or electrons to neutralize free radicals, thus terminating the oxidative chain reactions.[5][6]

-

Metal Ion Chelation: By binding to pro-oxidant metal ions such as Fe²⁺ and Cu²⁺, these peptides prevent them from participating in the Fenton reaction, a major source of ROS.[1][7]

-

Modulation of Endogenous Antioxidant Systems: A key mechanism involves the upregulation of cellular antioxidant enzymes through signaling pathways like the Keap1-Nrf2/ARE pathway.[8][9][10]

The antioxidant capacity of a peptide is not a random attribute but is dictated by a combination of its physicochemical properties. The most influential factors in the structure-activity relationship of antioxidant peptides are:

-

Molecular Weight: Generally, peptides with lower molecular weights (typically below 3 kDa) exhibit higher antioxidant activity due to better accessibility to free radicals.[5]

-

Amino Acid Composition: The presence of specific amino acid residues is crucial.

-

Hydrophobic Amino Acids (e.g., Val, Leu, Ile, Pro, Phe): These residues enhance the peptide's interaction with lipid-rich environments, facilitating the scavenging of lipid-based radicals. A higher proportion of hydrophobic amino acids is often correlated with increased antioxidant activity.[1]

-

Aromatic Amino Acids (e.g., Tyr, Trp, Phe, His): The aromatic rings in these amino acids can donate protons to electron-deficient radicals, thereby stabilizing them.[11]

-

Specific Residues: Histidine (His) is a potent metal chelator and radical scavenger due to its imidazole ring.[7] Cysteine (Cys) can also contribute significantly to antioxidant activity.[12]

-

-

Peptide Sequence and Structure: The specific arrangement of amino acids within the peptide sequence, including the nature of the N-terminal and C-terminal residues, plays a critical role in its antioxidant potential.[5][13]

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of peptides is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a peptide required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant activity.

Below are tables summarizing the antioxidant activities of representative peptides, referred to here as analogs of "this compound," from various studies.

Table 1: In Vitro Radical Scavenging Activity of this compound Analogs

| Peptide Sequence | Source | DPPH Scavenging IC50 (mg/mL) | ABTS Scavenging IC50 (mg/mL) | Hydroxyl Radical Scavenging IC50 (mg/mL) | Superoxide Radical Scavenging IC50 (mg/mL) | Reference |

| YLVN | Pea Protein | - | 0.002 | - | - | [14] |

| Peptide 2 (sequence not specified) | Pea Protein | 0.027 | - | High Activity | High Activity | [14] |

| RYLL | Plant Protein | 0.180 | 0.122 | - | - | [5] |

| GSH (Reference) | - | 0.081 | > Peptide 1 & 3 | - | - | [14] |

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound Analogs

| Peptide Sequence | Source | ORAC Value (µmol TE/µmol) | Reference |

| YLVN | Pea Protein | 1.120 ± 0.231 | [14] |

| Peptide 2 (sequence not specified) | Pea Protein | 0.921 ± 0.131 | [14] |

| GSH (Reference) | - | 0.484 ± 0.190 | [14] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of antioxidant peptide activity. The following sections provide step-by-step protocols for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., deionized water or ethanol).

-

Prepare a series of dilutions of the peptide stock solution.

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

In a 96-well microplate, add 100 µL of each peptide dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control is prepared with 100 µL of the solvent instead of the peptide solution.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the scavenging activity against the peptide concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the peptide sample.

-

In a 96-well microplate, add 20 µL of each peptide dilution to respective wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 10 minutes.

-

Measure the absorbance at 734 nm.

-

A control is prepared with 20 µL of the solvent instead of the peptide solution.

-

The percentage of ABTS radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined from a dose-response curve.[12]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

The assay is performed in a black 96-well microplate.

-

Add 20 µL of the peptide sample or a Trolox standard to each well.

-

Add 120 µL of a fluorescein solution and incubate for 5 minutes at 37 °C.

-

Initiate the reaction by adding 60 µL of AAPH solution.

-

Immediately place the plate in a fluorescence microplate reader.

-

Record the fluorescence every 2 minutes for 180 minutes with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

-

A blank with a buffer instead of the antioxidant is also run.

-

The ORAC value is calculated based on the area under the fluorescence decay curve and is expressed as Trolox equivalents (TE).[14]

Cellular Antioxidant Activity (CAA) Assay

This assay evaluates the antioxidant activity of peptides in a cellular context, often by measuring the inhibition of ROS production in cells subjected to oxidative stress.

Protocol:

-

Culture a suitable cell line (e.g., LO2, PC12) in a 96-well plate until confluent.[11][12]

-

Treat the cells with various concentrations of the peptide for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) for a defined duration (e.g., 2 hours).[12]

-

Measure cell viability using an MTT assay. Briefly, add MTT solution to the cells, incubate for 4 hours, and then measure the absorbance of the formazan product at 490 nm.[14]

-

The protective effect of the peptide is determined by comparing the viability of peptide-treated cells to that of cells treated with H₂O₂ alone.

Signaling Pathways and Experimental Workflows

Antioxidant peptides can modulate intracellular signaling pathways to enhance the cell's endogenous antioxidant defenses. The Keap1-Nrf2/ARE pathway is a primary target.

The Keap1-Nrf2/ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or antioxidant peptides, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, including those for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8]

Caption: The Keap1-Nrf2/ARE signaling pathway activated by this compound.

General Experimental Workflow for Antioxidant Peptide Evaluation

The systematic evaluation of an antioxidant peptide involves a multi-step process from initial screening to cellular-level characterization.

Caption: A general workflow for the evaluation of antioxidant peptides.

This guide provides a foundational understanding of the structure-activity relationship of "this compound." For researchers and drug development professionals, a thorough grasp of these principles is paramount for the rational design and development of novel and potent antioxidant therapeutics. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these promising biomolecules.[9]

References

- 1. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins | Semantic Scholar [semanticscholar.org]

- 3. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Antioxidant Function and Application of Plant-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioengineer.org [bioengineer.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Antioxidant Capacity Assays (DPPH & ABTS) for Antioxidant Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two widely used in vitro assays for determining the antioxidant capacity of peptides: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This document outlines the core principles of these methods, presents detailed experimental protocols, summarizes quantitative data for various antioxidant peptides, and includes visual workflows to aid in experimental design and execution.

Introduction to Antioxidant Peptides and In Vitro Assays

Antioxidant peptides are bioactive molecules that can neutralize free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous diseases.[1] These peptides can be derived from various natural sources or synthesized.[1] Evaluating their antioxidant potential is a critical step in their development as functional food ingredients, nutraceuticals, or therapeutic agents.[1]

The DPPH and ABTS assays are popular spectrophotometric methods for screening and characterizing the antioxidant activity of compounds.[2][3] They are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, causing a measurable color change.[3][4]

Quantitative Data on Antioxidant Peptide Activity

The antioxidant capacity of peptides is often expressed as the IC50 value, which is the concentration of the peptide required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize IC50 values for various antioxidant peptides from different sources as determined by DPPH and ABTS assays.

Table 1: DPPH Radical Scavenging Activity of Various Antioxidant Peptides

| Peptide Source/Name | IC50 Value | Reference |

| Pecan Cake Hydrolysate (PCPH-III, MW < 3 kDa) | 111.0 µg/mL | [5] |

| Native Milk Protein Hydrolysate | 3.64 ± 0.18 mg/mL | [6] |

| Milk Protein Concentrate Hydrolysate | 7.98 ± 0.4 mg/mL | [6] |

| Xylaria spp. Ethyl Acetate Extract | 48.60 - 85.63 µg/mL | [7] |

| Typha capensis Acetone Extract | 7.11 ± 1.7 µg/mL | [8] |

Table 2: ABTS Radical Scavenging Activity of Various Antioxidant Peptides

| Peptide Source/Name | IC50 Value | Reference |

| Pecan Cake Hydrolysate (PCPH-III, MW < 3 kDa) | 402.9 µg/mL | [5] |

| Native Milk Protein Hydrolysate | 3.11 ± 0.15 mg/mL | [6] |

| Milk Protein Concentrate Hydrolysate | 5.45 ± 0.27 mg/mL | [6] |

| YPCW (from Bangia fuscopurpurea) | 2.52 ± 0.37 µg/mL | [1] |

| GYPYK (from Bangia fuscopurpurea) | 2.52 ± 0.37 µg/mL | [1] |

| Xylaria spp. Ethyl Acetate Extract | 48.87 - 85.76 µg/mL | [7] |

| Typha capensis Acetone Extract | 2.49 ± 2.02 µg/mL | [8] |

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm.[4] When an antioxidant peptide donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form (DPPH-H), resulting in a color change from violet to yellow.[4] The decrease in absorbance is proportional to the radical scavenging activity of the peptide.[4]

Detailed Methodology:

-

Preparation of DPPH Radical Solution:

-

Sample Preparation:

-

Assay Procedure:

-

In a microplate well or a cuvette, mix a specific volume of the peptide sample solution with a defined volume of the DPPH solution (e.g., 100 µL of sample and 100 µL of 0.2 mM DPPH).[1]

-

Prepare a control sample containing the solvent instead of the peptide solution.[1]

-

Prepare a blank for each sample concentration containing the peptide solution and the solvent (e.g., methanol) instead of the DPPH solution.[1]

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][5]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1][5]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [1 - (Asample - Asample blank) / Acontrol] x 100 [1] Where:

-

Plot the scavenging activity against the peptide concentration to determine the IC50 value.

-

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at around 734 nm.[2][6] This radical is generated by the oxidation of ABTS with potassium persulfate.[1] Antioxidant peptides can reduce the ABTS•+ radical, leading to a decolorization of the solution.[6] The extent of color reduction is proportional to the antioxidant's activity.[6] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

Detailed Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Preparation of ABTS Working Solution:

-

Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

-

-

Sample Preparation:

-

Dissolve the antioxidant peptide in the same buffer or solvent used for the ABTS working solution to create a range of concentrations.

-

-

Assay Procedure:

-

In a microplate well or cuvette, add a small volume of the peptide sample solution to a larger volume of the ABTS working solution (e.g., 20 µL of sample and 180 µL of ABTS working solution).[1]

-

Prepare a control sample with the solvent instead of the peptide solution.

-

Incubate the mixture in the dark at room temperature for a short period (e.g., 6-10 minutes).[1][11]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 734 nm.[1]

-

Calculate the percentage of ABTS radical scavenging activity using a formula similar to the DPPH assay: Scavenging Activity (%) = [(Acontrol - Asample) / Acontrol] x 100 Where:

-

Acontrol is the absorbance of the ABTS working solution with the solvent.

-

Asample is the absorbance of the sample with the ABTS working solution.

-

-

Determine the IC50 value by plotting the scavenging activity against the peptide concentration.

-

Caption: Workflow for the ABTS Radical Scavenging Assay.

Signaling Pathways and Logical Relationships

While DPPH and ABTS assays are direct chemical reactions, the antioxidant activity of peptides in vivo can be linked to cellular signaling pathways. For instance, some antioxidant peptides may exert their effects by activating the Keap1-Nrf2-ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.[5]

Caption: Principle of Radical Scavenging by an Antioxidant Peptide.

Conclusion

The DPPH and ABTS assays are fundamental tools for the initial screening and characterization of the antioxidant properties of peptides. Their relative simplicity, speed, and reproducibility make them highly valuable in the fields of food science, pharmacology, and drug development.[3] However, it is important to note that these in vitro assays provide a simplified model of antioxidant action. For a comprehensive evaluation, it is recommended to complement these findings with other antioxidant assays and, ultimately, with cellular and in vivo studies.

References

- 1. mdpi.com [mdpi.com]

- 2. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effectiveness of Common Extraction Solvents in Obtaining Antioxidant Compounds from African Medicinal Plants [mdpi.com]

- 9. AnOxPePred: using deep learning for the prediction of antioxidative properties of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Antioxidant Peptide A (Exemplified by Glutathione)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for "Antioxidant Peptide A," using the ubiquitous and critically important tripeptide, Glutathione (GSH), as a representative model. Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol in mammalian cells and serves as a primary endogenous antioxidant and detoxifying agent.[1][2][3] Its synthesis, purification, and analysis are of significant interest in the pharmaceutical, food, and cosmetic industries.[3][4][5]

This document details various production strategies, from chemical synthesis to microbial fermentation, and outlines robust purification and analytical protocols. Quantitative data are summarized for comparative analysis, and detailed experimental procedures are provided for key techniques.

Synthesis Methodologies

The production of Glutathione can be achieved through several distinct methods, each with its own advantages and limitations. Early methods like direct extraction from tissues and conventional chemical synthesis have been largely superseded by more efficient and cost-effective biotechnological approaches.[6]

Chemical Synthesis

Chemical synthesis offers high precision and is particularly useful for creating specific analogs of glutathione for research purposes.[7][8]

-

Solid-Phase Peptide Synthesis (SPPS): This is a common technique for synthesizing peptides and their analogs.[8][9] The process involves anchoring the C-terminal amino acid (glycine) to an insoluble polymer resin and sequentially adding the subsequent amino acids (cysteine and glutamate) in their protected forms.[10] The key advantage is the ease of separation of the growing peptide from reaction by-products by simple filtration and washing.[10]

-

Solution-Phase Synthesis: This traditional method involves carrying out the synthesis entirely in solution. While it allows for large-scale production and easier purification of intermediates, it is generally more complex and time-consuming than SPPS. A patented method involves protecting L-cystine and glycine, condensing them, and then reacting the resulting dipeptide with protected glutamic acid to form the tripeptide, followed by deprotection and reduction to yield GSH.[11]

Enzymatic Synthesis

Enzymatic methods mimic the natural biosynthetic pathway of GSH, offering high specificity and mild reaction conditions.[6] The synthesis is a two-step, ATP-dependent process catalyzed by two key enzymes:[1][2][12]

-

Glutamate-Cysteine Ligase (GCL): Catalyzes the formation of γ-glutamylcysteine from L-glutamate and L-cysteine. This is the rate-limiting step.[1][2]

-

Glutathione Synthetase (GS): Catalyzes the addition of glycine to γ-glutamylcysteine to form glutathione.[1][2][13]

This method's industrial application has been hindered by the high cost of the required ATP cofactor and the complexity of enzyme production and purification.[5][6] However, research into coupling the enzymatic reaction with an efficient ATP regeneration system, such as using permeabilized yeast cells, has shown promise in increasing yields.[5][6]

Microbial Fermentation

Microbial fermentation is the most widely used method for the industrial-scale production of glutathione.[3][4][14][15] This approach leverages microorganisms, primarily yeast, to produce GSH from simple carbon and nitrogen sources.

-

Producing Strains: Saccharomyces cerevisiae (baker's yeast) and Candida utilis are the most common strains used for industrial production due to their high intracellular GSH content.[3][15][16]

-

Yield Enhancement Strategies:

-

Metabolic Engineering: Genetically modifying the host strain to overexpress the genes for GCL (gshI) and GS (gshII) can significantly boost GSH production.[16][17] Another strategy involves using a bifunctional GSH synthetase (gshF), which is less sensitive to feedback inhibition by GSH.[5]

-

Process Optimization: Optimizing fermentation conditions such as media composition (e.g., glucose, yeast extract, precursor amino acids), pH, temperature, and aeration is crucial for maximizing yield.[18] Fed-batch fermentation is a common industrial practice to achieve high cell density and GSH productivity.[3][18]

-

| Method | Principle | Advantages | Disadvantages |

| Solid-Phase Chemical Synthesis | Stepwise addition of protected amino acids on an insoluble resin support.[10] | High purity; suitable for analog synthesis; simplified purification of intermediates.[7][8][10] | Not cost-effective for large-scale production; use of harsh chemicals. |

| Enzymatic Synthesis | Two-step ATP-dependent reaction catalyzed by GCL and GS enzymes in vitro.[1][6] | High specificity; mild reaction conditions; potentially high yields.[6] | High cost of ATP and enzymes; complex ATP regeneration systems needed.[5][6] |

| Microbial Fermentation | Intracellular production of GSH by microorganisms like S. cerevisiae using a carbon source.[3][14] | Cost-effective for large-scale production; sustainable; can produce GSH-enriched yeast.[3][5] | Complex downstream purification; product inhibition can limit yield.[5][6] |

Purification Methodologies

The purification of glutathione, particularly from complex fermentation broths, is a critical step to achieve the high purity required for pharmaceutical and other applications. The process typically involves cell lysis, initial separation of insolubles, and high-resolution chromatographic steps.

-

Cell Lysis and Clarification: For intracellularly produced GSH, cells are harvested and lysed using methods like heat treatment, homogenization, or chemical permeabilization to release the peptide. The resulting lysate is then centrifuged to remove cell debris.

-

Aqueous Two-Phase System (ATPS): ATPS can be employed as an initial purification step to effectively remove contaminating proteins from the crude GSH extract.[19]

-

Chromatography:

-

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. It is an effective method for purifying GSH from fermentation broth. Macroporous resins have been shown to successfully purify GSH, increasing purity from ~58% to over 95%.[19]

-

Affinity Chromatography: This method utilizes the specific binding interaction between a target molecule and a ligand immobilized on a resin. Glutathione agarose resin is widely used for the one-step purification of Glutathione S-transferase (GST)-tagged fusion proteins.[20][21][22] The bound protein is then eluted with a buffer containing excess free-reduced glutathione.[22] Conversely, resins with immobilized GST could theoretically be used to purify GSH.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique used for both the final purification and the quantitative analysis of glutathione.[23][24] It separates molecules based on their hydrophobicity. A C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[24]

-

Quantitative Data and Analysis

Accurate quantification of both reduced (GSH) and oxidized (GSSG) glutathione is crucial, as the GSH/GSSG ratio is a key indicator of cellular redox status.[23]

| Strain/Condition | Key Nutrients/Parameters | GSH Concentration (mg/L) | Fold Increase | Reference |

| S. cerevisiae (Basal Medium) | Standard YM Medium | ~90 | 1.0x | |

| S. cerevisiae (Optimized Medium) | Glucose 3.0%, Yeast Extract 3.0%, L-cysteine 0.06% | 204 | 2.27x | |

| S. cerevisiae NCIM 3454 (Basal) | Basal Medium | 55.28 | 1.0x | [19] |

| S. cerevisiae NCIM 3454 (Optimized) | Statistically Optimized Nutrients | 148.45 | 2.69x | [19] |

| S. cerevisiae NCIM 3454 (+ Cysteine) | Optimized Medium + Cysteine | 163.12 | 2.95x | [19] |

| Recombinant E. coli | 50 mM Glutamic Acid, 75 mM Glycine | 4.6 mM (extracellular) | - | [25] |

| Parameter | Condition | Reference |

| Principle | Chromatographic separation followed by UV, fluorescence, or mass spectrometry detection. | [23] |

| Column | C18 or C8 reversed-phase column. | [24][26] |

| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., phosphate buffer, pH 2.5-7.0) and an organic modifier (e.g., acetonitrile). | [24][26] |

| Flow Rate | Typically 0.8 - 1.0 mL/min. | [24][26] |

| Detection | UV absorbance at 215 nm (direct) or 280 nm (after derivatization with Ellman's reagent). | [24][26] |

| Limit of Detection (LOD) | Can reach low µM to nM range; 0.05 - 0.6 µg/mL reported. | [23][24][26] |

| Limit of Quantification (LOQ) | 0.1 - 1.8 µg/mL reported. | [24][26] |

Detailed Experimental Protocols

Protocol: Production of GSH by Fermentation

This protocol describes a batch fermentation process using Saccharomyces cerevisiae.

-

Media Preparation: Prepare the fermentation medium containing (per liter): 30 g glucose, 30 g yeast extract, and 0.6 g KH₂PO₄. Sterilize by autoclaving. After cooling, aseptically add 0.6 g of filter-sterilized L-cysteine.

-

Inoculum Preparation: Inoculate a single colony of S. cerevisiae into a sterile starter culture medium (e.g., YM broth) and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.

-

Fermentation: Inoculate the main fermentation medium with the starter culture to an initial optical density (OD₆₀₀) of ~0.1.

-

Incubation: Incubate the culture at 30°C with vigorous shaking (e.g., 200 rpm) for 72 hours. Monitor cell growth (OD₆₀₀) and pH periodically.

-

Harvesting: After 72 hours, harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet with cold distilled water.

-

GSH Extraction: Resuspend the cell pellet in a suitable buffer and lyse the cells by boiling for 10-15 minutes. Cool the lysate on ice and clarify by centrifugation at 12,000 x g for 15 minutes to remove cell debris. The supernatant contains the crude GSH extract.

Protocol: Purification by Batch Affinity Chromatography

This protocol is for the purification of GST-tagged proteins, a common application involving glutathione.

-

Resin Preparation: Gently resuspend the Glutathione Agarose resin (e.g., Glutathione Sepharose) in its 20% ethanol storage solution.[20] Transfer the required amount of slurry to a tube.

-

Equilibration: Sediment the resin by centrifugation (500 x g for 5 min) and discard the supernatant.[22] Wash the resin with 10 bed volumes of binding buffer (e.g., PBS, pH 7.4) to remove the ethanol. Repeat this step twice.

-

Binding: Add the clarified cell lysate containing the GST-tagged protein to the equilibrated resin. Incubate for at least 30 minutes at 4°C with gentle end-over-end mixing.

-

Washing: Pellet the resin by centrifugation (500 x g for 5 min) and collect the supernatant (flow-through). Wash the resin three times with 10 bed volumes of binding buffer to remove non-specifically bound proteins.

-

Elution: Add 1 bed volume of elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0) to the resin.[20] Incubate for 10 minutes with gentle mixing.

-

Collection: Centrifuge the resin (500 x g for 5 min) and carefully collect the supernatant containing the purified protein. Repeat the elution step 2-3 times and pool the fractions containing the protein.

Protocol: Quantification of GSH by RP-HPLC

-

Sample Preparation: Dilute the crude or purified GSH extract in the mobile phase. For total glutathione measurement, a reduction step may be necessary. For specific GSSG measurement, GSH must be masked with a reagent like 2-vinylpyridine.[23]

-

Standard Preparation: Prepare a series of GSH standards of known concentrations (e.g., 1 to 20 µg/mL) in the mobile phase to generate a standard curve.[26]

-

HPLC Analysis:

-

Quantification: Record the peak area or peak height for GSH in each chromatogram. Plot the peak area of the standards against their concentration to create a calibration curve. Determine the concentration of GSH in the samples by interpolating their peak areas from the curve.[23]

Signaling Pathways and Experimental Workflows

Signaling and Antioxidant Function

Glutathione is central to cellular redox homeostasis and signaling.[27][28][29] It directly scavenges reactive oxygen species (ROS) and is a cofactor for enzymes like Glutathione Peroxidase (GPx), which detoxifies hydroperoxides.[30] The regeneration of GSH from its oxidized form (GSSG) is catalyzed by Glutathione Reductase (GR) at the expense of NADPH.[30] This redox cycle is critical for maintaining a reducing intracellular environment.[30] Furthermore, GSH is involved in redox signaling through processes like S-glutathionylation, the reversible formation of mixed disulfides between GSH and protein thiols, which can modulate protein function.[27][28]

Caption: The antioxidant redox cycle and signaling function of Glutathione (GSH).

Biosynthesis Pathway

The synthesis of GSH is a conserved two-step enzymatic process requiring ATP.

Caption: The two-step enzymatic biosynthesis pathway of Glutathione (GSH).

Experimental Workflow

The overall process from production to purified product follows a logical sequence of steps.

Caption: Generalized experimental workflow for GSH production and purification.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione - Wikipedia [en.wikipedia.org]

- 3. Microbial production of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a glutathione production process from proteinaceous biomass resources using protease-displaying Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of enantiopure thionitrites: the solid-phase synthesis and nitrosation of D-glutathione as a molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manual solid-phase synthesis of glutathione analogs: a laboratory-based short course - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Manual Solid Phase Synthesis of Glutathione Analogs | Springer Nature Experiments [experiments.springernature.com]

- 10. books.rsc.org [books.rsc.org]

- 11. CN107573402A - A kind of synthetic method of glutathione - Google Patents [patents.google.com]

- 12. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutathione synthetase - Wikipedia [en.wikipedia.org]

- 14. coherentmarketinsights.com [coherentmarketinsights.com]

- 15. researchgate.net [researchgate.net]

- 16. Glutathione Production by Fermentation - Lifeasible [biofertilizer.lifeasible.com]

- 17. Production of transglutaminase in glutathione-producing recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advanced control of glutathione fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ubpbio.com [ubpbio.com]

- 21. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. benchchem.com [benchchem.com]

- 24. academic.oup.com [academic.oup.com]

- 25. mdpi.com [mdpi.com]

- 26. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Glutathione: new roles in redox signaling for an old antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 30. sfrbm.org [sfrbm.org]

A Technical Guide to the Therapeutic Potential of Antioxidant Peptides in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of chronic diseases.[1][2] Naturally occurring and synthetic antioxidant peptides (AOPs) have emerged as a promising therapeutic avenue due to their potent ROS scavenging capabilities, ability to chelate pro-oxidative metals, and modulation of endogenous antioxidant defense systems.[1][3][4] This technical guide provides a comprehensive overview of the therapeutic applications of antioxidant peptides, with a focus on their mechanisms of action, experimental validation, and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Introduction to Oxidative Stress and Antioxidant Peptides

Under normal physiological conditions, the production and elimination of ROS are tightly regulated.[1] However, various internal and external stressors, such as UV radiation and high glucose levels, can lead to excessive ROS accumulation, resulting in oxidative damage to vital biomolecules like proteins, lipids, and DNA.[1][2] This damage is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.[1][2]

Antioxidant peptides are short chains of amino acids that can mitigate oxidative stress through various mechanisms.[1][4] These peptides can be derived from natural sources, such as food proteins (e.g., milk, peas, walnuts), or be synthetically designed.[3][5][6] Their biological activity is influenced by factors like amino acid composition, sequence, and molecular weight.[3][7] For instance, peptides with smaller molecular weights (<1 kDa) and those rich in certain amino acids like Glu, Asp, Gly, Pro, and Leu often exhibit higher antioxidant activity.[3]

Mechanisms of Action of Antioxidant Peptides

Antioxidant peptides exert their protective effects through several key mechanisms:

-

Direct Radical Scavenging: AOPs can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[8]

-

Metal Ion Chelation: By chelating pro-oxidative transition metals like iron (Fe²⁺) and copper (Cu²⁺), AOPs prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[3][8]

-

Inhibition of Lipid Peroxidation: They can interrupt the chain reactions of lipid peroxidation, thereby protecting cell membranes from oxidative damage.[3][8]

-

Modulation of Endogenous Antioxidant Enzymes: AOPs can enhance the expression and activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[3]

-

Regulation of Signaling Pathways: AOPs can influence key signaling pathways involved in the cellular response to oxidative stress, most notably the Keap1-Nrf2/ARE pathway.[5][7]

Key Signaling Pathways Modulated by Antioxidant Peptides

Several signaling pathways are pivotal in mediating the antioxidant effects of these peptides.[5][9] Understanding these pathways is crucial for the targeted development of peptide-based therapeutics.

The Keap1-Nrf2/ARE Signaling Pathway

The Keap1-Nrf2/ARE pathway is a central regulator of the cellular antioxidant response and is a primary target for many antioxidant peptides.[5][7] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or antioxidant peptides, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like SOD, CAT, and GSH-Px.[5]

Mitochondria-Dependent Apoptosis Pathway

Oxidative stress is a significant trigger for the intrinsic pathway of apoptosis.[5] Some antioxidant peptides can target mitochondria to scavenge ROS, thereby preventing the release of pro-apoptotic factors like cytochrome c and inhibiting the activation of caspases.[5] For example, the synthetic peptide KRSH has been shown to scavenge mitochondrial ROS while also inducing apoptosis in cancer cells, highlighting a dual therapeutic potential.[5]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that intersects with oxidative stress and cell survival.[7] Some antioxidant peptides, particularly those derived from walnuts, can activate the PI3K/Akt pathway.[7] This activation can indirectly enhance Nrf2-mediated gene expression and inhibit apoptosis-related proteins, thereby promoting cell survival under oxidative stress conditions.[7]

Quantitative Data on Antioxidant Peptide Activity

The efficacy of antioxidant peptides is often quantified through various in vitro and cellular assays. The following tables summarize representative data from studies on different antioxidant peptides.

Table 1: In Vitro Antioxidant Activity of Selected Peptides

| Peptide/Hydrolysate | Source | Assay | IC50 / Activity | Reference |

| Gly-Pro-Pro | Protein Hydrolysate | DPPH Radical Scavenging | EC50 6310 µM | [10] |

| Gly-Pro-Pro | Protein Hydrolysate | Hydroxyl Radical Scavenging | EC50 7700 µM | [10] |

| Gly-Pro-Pro | Protein Hydrolysate | ABTS Radical Scavenging | EC50 8100 µM | [10] |

| Hemp Seed Hydrolysate | Hemp Seed | ABTS Radical Scavenging | 52.3 ± 0.1% clearance | [2] |

| Hemp Seed Hydrolysate | Hemp Seed | Fe²⁺ Chelation | 52.9 ± 0.9% chelation | [2] |

| Hemp Seed Hydrolysate | Hemp Seed | Hydroxyl Radical Scavenging | 50.9 ± 1.3% clearance | [2] |

Table 2: Cellular Antioxidant Activity of Selected Peptides

| Peptide | Cell Line | Stressor | Effect | % Change | Reference |

| YR-10 | Caco-2 | H₂O₂ | MDA Reduction | 34.10% | [11] |

| YR-10 | Caco-2 | H₂O₂ | Protein Carbonyl Reduction | 53.52% | [11] |

| YHR-10 | Caco-2 | H₂O₂ | MDA Reduction | 39.66% | [11] |

| YHR-10 | Caco-2 | H₂O₂ | Protein Carbonyl Reduction | 17.02% | [11] |

| GA-8 | Caco-2 | H₂O₂ | MDA Reduction | 29.16% | [11] |

| GA-8 | Caco-2 | H₂O₂ | Protein Carbonyl Reduction | 24.71% | [11] |

| AYNIPVNIAR | PC12 | H₂O₂ | Increased Cell Viability | Dose-dependent | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of antioxidant peptide activity.

In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the peptide sample.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add different concentrations of the peptide sample to the ABTS•+ solution.

-

After a defined incubation period, measure the absorbance.

-

Determine the percentage of inhibition of the ABTS•+ radical.

Cellular Antioxidant Activity (CAA) Assay

Cellular models provide a more biologically relevant assessment of antioxidant activity.[3][6]

Protocol using PC12 or Caco-2 cells:

-

Cell Culture: Culture the chosen cell line (e.g., PC12, Caco-2) in an appropriate medium until confluent.[5]

-

Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

-

Peptide Pre-treatment: Treat the cells with various concentrations of the antioxidant peptide for a defined period (e.g., 1-24 hours).

-

Induction of Oxidative Stress: Expose the cells to an oxidative stress inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), for a specific duration.[3]

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance to determine cell viability.

-

-

Measurement of Intracellular ROS:

-

Use a fluorescent probe like DCFH-DA (2',7'-dichlorofluorescin diacetate).

-

After peptide treatment and oxidative stress induction, incubate the cells with DCFH-DA.

-

Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

-

-

Quantification of Oxidative Damage Markers:

-

Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.[3]

-

Quantify protein carbonyls as a marker of protein oxidation.

-

-

Measurement of Antioxidant Enzyme Activity:

-

Prepare cell lysates.

-

Use commercially available kits to measure the activity of SOD, CAT, and GSH-Px.[3]

-

Conclusion and Future Directions

Antioxidant peptides represent a highly promising class of therapeutic agents for the prevention and treatment of diseases associated with oxidative stress. Their diverse mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways, underscore their therapeutic potential. The data and protocols presented in this guide offer a framework for the continued investigation and development of these bioactive molecules.

Future research should focus on:

-

Structure-Activity Relationship Studies: Elucidating the precise amino acid sequences and structural motifs that confer optimal antioxidant activity.

-

Bioavailability and Delivery: Developing effective delivery systems to enhance the stability and bioavailability of antioxidant peptides in vivo.[7]

-

In Vivo and Clinical Studies: Translating the promising in vitro and cellular results into animal models and ultimately, human clinical trials to validate their therapeutic efficacy and safety.[7]

By advancing our understanding of antioxidant peptides, the scientific community can unlock their full potential as novel therapeutics to combat the pervasive health challenges posed by oxidative stress.

References

- 1. Antioxidant peptides, the guardian of life from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Function and Application of Plant-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]